Thiourea, (2-iodophenyl)-
Description
Structure
3D Structure
Properties
CAS No. |
62635-52-3 |
|---|---|
Molecular Formula |
C7H7IN2S |
Molecular Weight |
278.12 g/mol |
IUPAC Name |
(2-iodophenyl)thiourea |
InChI |
InChI=1S/C7H7IN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) |
InChI Key |
ZLRYBVKJOCYKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Iodophenyl Thiourea and Its Derivatives
Conventional Synthetic Approaches to N-(2-iodophenyl)thiourea Scaffolds
Traditional synthetic methods remain fundamental in the preparation of N-(2-iodophenyl)thiourea and its derivatives. These approaches are characterized by their reliability and are often the first choice for straightforward, small-scale syntheses.
Synthesis from 2-Iodoaniline (B362364) and Related Precursors
A primary and direct route to N-(2-iodophenyl)thiourea involves the use of 2-iodoaniline as a starting material. orgsyn.org This method typically involves the reaction of 2-iodoaniline with a thiocarbonylating agent. A common approach is the reaction with an alkali metal thiocyanate (B1210189) in the presence of a strong acid. ijesi.org Another variation involves the reaction of 2-iodoaniline with carbon disulfide in the presence of a base, followed by the addition of an amine. ijesi.orgbeilstein-journals.org The versatility of 2-iodoaniline also allows for its use in multi-component reactions to construct more complex thiourea (B124793) derivatives. ijesi.org
| Precursor | Reagents | Product | Reference |
| 2-Iodoaniline | Alkali metal thiocyanate, strong acid | N-(2-iodophenyl)thiourea | ijesi.org |
| 2-Iodoaniline | Carbon disulfide, base, amine | N-substituted-(2-iodophenyl)thiourea | ijesi.orgbeilstein-journals.org |
Routes Involving 2-Iodophenyl Isothiocyanate
The reaction of 2-iodophenyl isothiocyanate with various amines serves as a highly efficient and versatile method for synthesizing a wide array of N,N'-disubstituted (2-iodophenyl)thiourea derivatives. ijacskros.com This approach is favored for its typically high yields and the commercial availability of a diverse range of primary and secondary amines, allowing for extensive structural diversification. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. researchgate.net For instance, the reaction of 2-iodophenyl isothiocyanate with butylamine (B146782) yields N-butyl-N'-(2-iodophenyl)thiourea. vulcanchem.com This method has been successfully employed in the synthesis of various derivatives with potential biological activities. uobabylon.edu.iq
| Isothiocyanate | Amine | Product | Reference |
| 2-Iodophenyl isothiocyanate | Butylamine | N-butyl-N'-(2-iodophenyl)thiourea | vulcanchem.com |
| 2-Iodophenyl isothiocyanate | Aniline derivatives | N-aryl-N'-(2-iodophenyl)thiourea | uobabylon.edu.iq |
Preparation of N-Acyl-N'-(2-iodophenyl)thiourea Derivatives
N-Acyl-N'-(2-iodophenyl)thiourea derivatives represent a significant class of compounds, often synthesized by the reaction of an in situ generated acyl isothiocyanate with 2-iodoaniline. The acyl isothiocyanate is typically formed by the reaction of a corresponding acid chloride with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate. nih.govnih.gov This intermediate then readily reacts with 2-iodoaniline to afford the desired N-acyl-N'-(2-iodophenyl)thiourea. nih.govnih.gov This methodology allows for the introduction of a wide variety of acyl groups, leading to a diverse library of compounds for further investigation. researchgate.net
| Acid Chloride | Thiocyanate Salt | Amine | Product | Reference |
| 2,4-Dichlorobenzoyl chloride | Potassium thiocyanate | 2-Iodoaniline | N-(2,4-dichlorobenzoyl)-N'-(2-iodophenyl)thiourea | nih.gov |
| Substituted benzoyl chlorides | Ammonium thiocyanate | 2-Iodoaniline | N-(substituted benzoyl)-N'-(2-iodophenyl)thiourea | nih.gov |
Advanced Synthetic Techniques for Tailored (2-iodophenyl)thiourea Structures
To meet the demands of modern drug discovery and materials science, advanced synthetic techniques have been developed to enable the rapid generation of large libraries of (2-iodophenyl)thiourea derivatives and to facilitate novel cyclization reactions.
Solid-Phase Organic Synthesis (SPOS) Methodologies for Library Generation
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the combinatorial synthesis of (2-iodophenyl)thiourea derivatives, enabling the efficient generation of large and diverse compound libraries. nih.gov In a typical SPOS approach, an amine-functionalized resin is treated with 2-iodophenyl isothiocyanate to yield a resin-bound (2-iodophenyl)thiourea intermediate. figshare.com This polymer-supported intermediate can then be subjected to various diversification reactions. For instance, the thiourea nitrogen can be N-acylated or N-alkylated. nih.govfigshare.com Subsequent cleavage from the solid support releases the desired N-substituted-N'-(2-iodophenyl)thiourea derivatives in good yields and purities. figshare.com This methodology is highly amenable to automation and parallel synthesis, significantly accelerating the drug discovery process. mdpi.comunits.it
A key advantage of SPOS is the simplification of the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin. mdpi.com This technique has been successfully applied to the synthesis of libraries of 2-aminobenzothiazoles, which are formed via the cyclization of the resin-bound 2-iodophenyl thiourea. figshare.com
| Solid Support | Key Reagents | Reaction Type | Product Class | Reference |
| Amine-functionalized resin | 2-Iodophenyl isothiocyanate | Thiourea formation | Resin-bound (2-iodophenyl)thiourea | figshare.com |
| Resin-bound (2-iodophenyl)thiourea | Acyl chlorides, Alkyl halides | N-functionalization | N-Acyl/N-Alkyl-(2-iodophenyl)thiourea derivatives | nih.govfigshare.com |
| Resin-bound (2-iodophenyl)thiourea | Cyclization conditions | Intramolecular cyclization | 2-Aminobenzothiazole (B30445) derivatives | figshare.com |
Metal-Free Cyclization Strategies Utilizing (2-iodophenyl)thiourea Precursors
Recent advancements in synthetic chemistry have focused on the development of metal-free cyclization reactions, which offer advantages in terms of cost, toxicity, and environmental impact. (2-Iodophenyl)thiourea precursors are valuable substrates for such transformations. nih.gov For example, iodine-promoted cyclization reactions have been developed for the synthesis of various heterocyclic compounds. nih.gov While not exclusively focused on (2-iodophenyl)thiourea, these methodologies demonstrate the potential for utilizing the inherent reactivity of the iodo- and thiourea functionalities to construct complex molecular architectures without the need for transition metal catalysts. mdpi.comresearchgate.net These strategies often involve intramolecular C-N or C-S bond formation, driven by an oxidizing agent or other activating conditions. The development of such metal-free cyclization methods for (2-iodophenyl)thiourea derivatives is an active area of research with significant potential for green chemistry applications. nih.gov
One-Pot Synthetic Protocols for Complex Derivative Formation
A prominent one-pot strategy involves the reaction of 2-iodoaniline with a range of isothiocyanates to form the (2-iodophenyl)thiourea intermediate, which then undergoes intramolecular cyclization. This transformation has been achieved with high efficiency using different catalysts in environmentally benign solvents like water.
Copper-Catalyzed Synthesis in Water
A straightforward and sustainable one-pot method for synthesizing 2-aminobenzothiazoles utilizes a copper(I) iodide (CuI) catalyst in water. researchgate.net In this protocol, the (2-iodophenyl)thiourea derivative is generated in situ from the reaction between 2-iodoaniline and various isothiocyanates. The subsequent intramolecular S-arylation is efficiently catalyzed by CuI. researchgate.net This "on-water" chemistry is noted for its operational simplicity, cost-effectiveness, and reduced environmental impact compared to methods requiring organic solvents. researchgate.net
The reaction demonstrates broad substrate scope, accommodating both aromatic isothiocyanates with electron-donating and electron-withdrawing groups, as well as aliphatic isothiocyanates. The optimal conditions typically involve heating the mixture of 2-iodoaniline and the respective isothiocyanate with a catalytic amount of CuI in water. researchgate.net
| Entry | Isothiocyanate | Product | Yield (%) |
| 1 | Phenyl isothiocyanate | 2-(Phenylamino)benzothiazole | 94 |
| 2 | 4-Methoxyphenyl isothiocyanate | 2-[(4-Methoxyphenyl)amino]benzothiazole | 92 |
| 3 | 4-Chlorophenyl isothiocyanate | 2-[(4-Chlorophenyl)amino]benzothiazole | 91 |
| 4 | 4-Nitrophenyl isothiocyanate | 2-[(4-Nitrophenyl)amino]benzothiazole | 88 |
| 5 | Benzyl isothiocyanate | 2-(Benzylamino)benzothiazole | 85 |
| 6 | Allyl isothiocyanate | 2-(Allylamino)benzothiazole | 81 |
| 7 | Ethyl isothiocyanate | 2-(Ethylamino)benzothiazole | 79 |
This table presents a selection of 2-aminobenzothiazole derivatives synthesized via the one-pot, copper-catalyzed reaction of 2-iodoaniline and various isothiocyanates in water. Data sourced from Khatun et al. (2012). researchgate.net
Iron-Catalyzed Tandem Reaction
An alternative green chemistry approach employs iron(III) chloride (FeCl3) as a catalyst for the one-pot synthesis of 2-aminobenzothiazoles from 2-iodoaniline and isothiocyanates. rsc.org This tandem reaction also proceeds in water and benefits from the use of a phase-transfer catalyst, such as octadecyltrimethylammonium chloride, to enhance efficiency. The methodology is valued for being environmentally benign, efficient, and practical, with the added advantage that the aqueous reaction medium can be recovered and recycled without a significant loss of catalytic activity. rsc.org
Metal-Free Cascade Reaction
Moving away from transition metals, a metal-free protocol has been developed using iodine as a catalyst and molecular oxygen as the oxidant. organic-chemistry.org This method facilitates a cascade reaction between isothiocyanatobenzenes and various primary or secondary amines to produce 2-aminobenzothiazoles. The process involves the in situ formation of a benzothiourea intermediate, which then undergoes an intramolecular cross-dehydrogenative coupling (CDC) of C(sp²)–H and S–H bonds. organic-chemistry.org This approach is notable for avoiding expensive and hazardous transition-metal catalysts and strong oxidants. organic-chemistry.org
Solid-Phase Synthetic Strategies
The principle of one-pot synthesis has been extended to solid-phase methodologies to create libraries of complex derivatives. A novel solid-phase synthesis of N-alkyl, N-acyl, and N-sulfonyl-2-aminobenzo[d]thiazole derivatives has been developed. acs.org The key step in this process is the intramolecular cyclization of a resin-bound (2-iodophenyl)thiourea intermediate. This intermediate is prepared by the addition of 2-iodophenyl isothiocyanate to an amine-terminated resin. The resulting 2-aminobenzo[d]thiazole core, still attached to the solid support, can then be further functionalized with various electrophiles before being cleaved from the resin to yield the final products in good purity and yield. acs.org
Coordination Chemistry and Metal Complexation of 2 Iodophenyl Thiourea Derivatives
Ligand Properties of (2-iodophenyl)thiourea Scaffolds
The functionality of (2-iodophenyl)thiourea as a ligand in coordination chemistry is primarily dictated by the electronic and steric characteristics of its constituent groups. The thiourea (B124793) core provides a soft donor site, while the iodophenyl group can modulate its coordinating ability.
Thiourea and its derivatives are classified as soft Lewis bases, a concept articulated within the Hard and Soft Acids and Bases (HSAB) theory. This classification is attributed to the polarizability of the sulfur atom, which is a soft donor atom. wikipedia.org Consequently, thiourea-based ligands, including (2-iodophenyl)thiourea, exhibit a strong affinity for soft Lewis acids, which include many transition metal ions. The coordination typically occurs through the sulfur atom, which possesses a lone pair of electrons available for donation to a metal center. mdpi.com This interaction is a key feature in the formation of stable metal complexes. The sulfur atom in the thiourea moiety acts as the primary coordination site, leading to the formation of a diverse array of metal-ligand complexes. mdpi.com
The presence of the 2-iodophenyl group attached to the thiourea backbone can significantly influence the ligand's coordination behavior. The iodine atom, being large and polarizable, can introduce steric hindrance that may affect the geometry of the resulting metal complexes. Furthermore, the electronic properties of the iodophenyl group, including its inductive and resonance effects, can alter the electron density on the sulfur donor atom, thereby modulating the strength of the metal-sulfur bond.
In a notable example involving a derivative, 1-benzoyl-3-(2-iodophenyl)thiourea, its reaction with copper(I) iodide led to an unexpected outcome. Instead of simple coordination, the ligand underwent dehalogenation and cyclization, forming N-(benzo[d]thiazol-2-yl)benzamide. This transformed molecule then acted as an N-donor ligand in the resulting copper(I) complex. nih.gov This reactivity highlights a unique influence of the 2-iodophenyl group, suggesting that it can be more than a passive substituent, actively participating in the reaction and altering the final coordination product. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with (2-iodophenyl)thiourea derivatives can be achieved through various synthetic routes, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of analytical techniques to determine their stoichiometry and structure.
Copper(I), being a soft metal ion, readily forms complexes with thiourea-based ligands. The reaction of 1-benzoyl-3-(2-iodophenyl)thiourea with copper(I) iodide has been shown to produce a polymeric compound with a complex structure. nih.gov In this specific case, the dehalogenation and cyclization of the ligand led to the formation of a hybrid inorganic chain. The resulting structure features a (CuI)n quadruple chain where the newly formed N-(benzo[d]thiazol-2-yl)benzamide acts as an N-donor ligand, bridging copper atoms. nih.gov The iodine atoms in this structure were found to bridge three or four copper atoms, with the copper centers adopting distorted tetrahedral geometries. nih.gov This formation of polymeric chains is a known characteristic of some copper(I)-thiourea complexes.
Thiourea derivatives are known to form stable complexes with a variety of other transition metals.
Mercury: Mercury(II), a soft metal ion, has a high affinity for the soft sulfur donor of thiourea. The complexation of various thiourea derivatives with mercury(II) has been reported, often leading to the formation of complexes where the ligand coordinates through the sulfur atom. mdpi.commdpi.com The synthesis of such complexes is typically straightforward, involving the mixing of solutions of the thiourea derivative and a mercury(II) salt. researchgate.net
Zinc: Zinc(II) is considered a borderline hard/soft acid and can form complexes with thiourea derivatives. The coordination is generally through the sulfur atom, and the resulting complexes can have various geometries depending on the stoichiometry and the nature of other ligands present. jocpr.comjocpr.com The synthesis of zinc(II)-thiourea complexes often involves the reaction of a zinc salt with the thiourea ligand in a suitable solvent. jocpr.com
Lead: Lead(II) is a soft Lewis acid and is expected to form stable complexes with thiourea-based ligands. The synthesis of lead(II) complexes with thiourea derivatives can be achieved through methods such as the slow evaporation of a solution containing the ligand and a lead(II) salt. mdpi.comresearchgate.net The structural characterization of these complexes is crucial to understanding the coordination environment around the lead center.
Structural Analysis of Metal-Thiourea Complexes
The structural elucidation of metal-thiourea complexes is essential for understanding their chemical properties and potential applications. X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in the solid state.
In the case of the copper(I) complex formed from 1-benzoyl-3-(2-iodophenyl)thiourea, single-crystal X-ray diffraction analysis revealed a polymeric structure. nih.gov The analysis showed a (CuI)n quadruple chain with the cyclized ligand coordinating to the copper atoms. The coordination geometry around the copper centers was determined to be distorted tetrahedral. nih.gov Such detailed structural information is vital for rationalizing the observed chemical behavior.
The structural analysis of complexes with other metals like mercury, zinc, and lead would similarly provide insights into their coordination geometries, which can range from linear and trigonal planar to tetrahedral and octahedral, depending on the metal ion and the ligands involved.
Electronic and Spectroscopic Properties of Coordination Compounds
The electronic and spectroscopic properties of metal complexes provide valuable information about the nature of the metal-ligand bonding and the electronic structure of the coordinated species. Techniques such as UV-Vis and fluorescence spectroscopy, as well as advanced methods like X-ray Absorption Near Edge Structure (XANES), are employed for this purpose.
While specific UV-Vis and fluorescence data for (2-iodophenyl)thiourea complexes were not available in the provided search results, the general spectroscopic features of metal-thiourea complexes can be discussed. Metal complexes with N,S-donor ligands, such as thiourea derivatives, typically exhibit electronic transitions that can be probed by UV-Vis spectroscopy. These transitions often include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions.
The fluorescence properties of such complexes are also of interest, as the coordination of a metal ion can significantly alter the emission characteristics of the ligand. In some cases, coordination to a metal ion can lead to fluorescence enhancement or quenching, which can be dependent on the nature of the metal, the ligand, and the coordination environment.
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful technique for probing the electronic structure of metal complexes. It provides information on the oxidation state and coordination geometry of the absorbing atom. For copper complexes with N,S-donor ligands, Cu K-edge XANES can be particularly informative.
A study on copper(II) complexes with macrocyclic N,S-donor ligands demonstrated the utility of XANES in confirming the coordination environment. The analysis of the XANES region can reveal details about the number and type of coordinating atoms. For instance, in a study of Cu(II) complexes with N2S2 and N3S2 ligands, XANES, in conjunction with EXAFS, confirmed a 4-fold coordination for the CuN2S2 environment and a 4-fold coordination with an additional long Cu-N interaction for the N3S2 ligand. researchgate.netrsc.org While specific XANES data for (2-iodophenyl)thiourea complexes are not available, this technique holds significant potential for elucidating the electronic structure of such compounds.
Supramolecular Chemistry and Non Covalent Interactions of 2 Iodophenyl Thiourea Systems
Anion Recognition by (2-iodophenyl)thiourea Scaffolds
The ability of thiourea (B124793) derivatives to bind anions has been a subject of extensive research in supramolecular chemistry. The inclusion of an iodophenyl group enhances this capability, creating receptors that can interact with anions through a concerted effort of multiple non-covalent forces.
The design of effective anion receptors based on the thiourea framework hinges on several key principles. The two N-H groups of the thiourea moiety are excellent hydrogen-bond donors, providing a directional and strong interaction site for anionic guests. nih.govnih.gov A fundamental principle involves creating a pre-organized cleft or cavity where the N-H bonds converge to chelate the anion.
A critical aspect of the design is the acidity of these N-H protons. Compared to their urea (B33335) counterparts, thiourea derivatives are more potent hydrogen-bond donors due to the greater acidity of their N-H groups. nih.gov This enhanced acidity stems from the electron-withdrawing nature of the thiocarbonyl (C=S) group. The binding affinity of these receptors can be further modulated by attaching aromatic groups to the nitrogen atoms. These groups can influence the electronic properties of the thiourea core and provide additional sites for weaker interactions, such as π-π stacking.
Furthermore, incorporating signaling units, like chromophores, into the receptor's structure allows for the colorimetric or fluorometric sensing of anions. mdpi.com The binding event perturbs the electronic environment of the chromophore, leading to a detectable change in the UV-Vis or fluorescence spectrum. For instance, receptors functionalized with nitrophenyl groups have been shown to act as effective colorimetric probes for anions like fluoride (B91410) and dihydrogen phosphate. nih.gov
The table below shows the binding constants for a rationally designed thiourea-based molecular cleft (L1) with various anions, illustrating the selective affinity driven by these design principles.
| Anion | Binding Constant (K in M⁻¹) | log K |
| F⁻ | 4.8 x 10³ | 3.68 |
| Cl⁻ | 1.1 x 10³ | 3.04 |
| Br⁻ | 0.5 x 10³ | 2.70 |
| I⁻ | 0.2 x 10³ | 2.30 |
| H₂PO₄⁻ | 2.5 x 10³ | 3.40 |
| HSO₄⁻ | 0.9 x 10³ | 2.95 |
| NO₃⁻ | 0.1 x 10³ | 2.00 |
| ClO₄⁻ | 0.1 x 10³ | 2.00 |
| Data derived from studies on a 4-nitrophenyl-functionalized thiourea molecular cleft in DMSO, which serves as a model for illustrating the binding principles. nih.gov |
The presence of the 2-iodophenyl group introduces a second crucial interaction: the halogen bond. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as an anion or a lone pair of electrons. In (2-iodophenyl)thiourea, the iodine atom can act as a potent halogen-bond donor.
Therefore, the binding of an anion within the scaffold of a (2-iodophenyl)thiourea receptor is a cooperative process involving both hydrogen bonds from the N-H groups and a halogen bond from the iodine atom. This dual interaction significantly enhances the binding affinity and selectivity compared to receptors that rely on hydrogen bonding alone. The directional nature of both hydrogen and halogen bonds contributes to a well-defined binding pocket, leading to high substrate specificity.
Studies on analogous iodo-substituted aromatic amides have confirmed the crucial role of halogen bonding in stabilizing molecular assemblies and interacting with Lewis bases. The concerted action of N-H···anion hydrogen bonds and C-I···anion halogen bonds creates a robust binding environment that effectively encapsulates the target anion. This synergistic mechanism is key to the enhanced recognition capabilities of these halogenated receptors.
Self-Assembly Processes and Crystal Engineering
The same non-covalent interactions that drive anion recognition also govern the self-assembly of (2-iodophenyl)thiourea molecules in the solid state. Through a delicate interplay of hydrogen and halogen bonds, these molecules can organize into predictable and well-ordered supramolecular architectures, a cornerstone of crystal engineering.
In the absence of competing anions, the N-H groups of the thiourea moiety can form intermolecular hydrogen bonds with the sulfur atom of a neighboring molecule (N-H···S). This interaction is a common and robust supramolecular synthon in thiourea chemistry, often leading to the formation of centrosymmetric dimers or one-dimensional chains.
The specific geometry of the resulting structure is influenced by the steric and electronic properties of the substituents on the thiourea core. The (2-iodophenyl) group can sterically guide the assembly process, favoring certain packing motifs over others. This interplay between hydrogen bonding and steric hindrance allows for the rational design of crystalline materials with specific topologies.
The iodine atom in (2-iodophenyl)thiourea plays a pivotal role in dictating the higher-order crystal packing. Halogen bonding is an increasingly recognized tool for constructing multicomponent supramolecular assemblies due to its strength and high directionality. nih.gov In the crystal lattice of (2-iodophenyl)thiourea systems, C-I···S or C-I···N halogen bonds can form between adjacent molecules, complementing the hydrogen-bonding network.
Research on structurally similar 2-iodo-phenyl amides has demonstrated the power of C-I···O halogen bonds in directing crystal packing. mdpi.com These interactions can lead to the formation of distinct supramolecular structures, such as chains or dimers, depending on the orientation of the interacting molecules. mdpi.com For (2-iodophenyl)thiourea, similar C-I···S interactions are expected to be a dominant force, guiding the assembly of molecules into well-defined 1D, 2D, or even 3D networks. The distance of these halogen bonds is typically significantly shorter than the sum of the van der Waals radii of the involved atoms, indicating a strong and specific interaction. mdpi.com
The table below presents key geometrical data for halogen bonds observed in a closely related 2-iodo-phenyl methyl-amide, illustrating the metrics of these directional interactions.
| Compound | Interaction | Distance (Å) | Angle (°) | Supramolecular Motif |
| Cyclopropane carboxylic acid (2-iodo-phenyl)-methyl-amide | C—I···O | 3.012 (2) | 171.78 (9) | 1D Chain |
| Cycloheptane carboxylic acid (2-iodo-phenyl)-methyl-amide | C—I···O | 3.024 (4) | 175.7 (2) | Dimer |
| Cycloheptane carboxylic acid (2-iodo-phenyl)-methyl-amide | C—I···O | 3.057 (4) | 168.3 (2) | Dimer |
| Data from a study on 2-iodo-phenyl methyl-amides, serving as a model for the halogen bonding expected in (2-iodophenyl)thiourea systems. mdpi.com |
Fundamental Host-Guest Chemistry Applications
Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. mdpi.com The (2-iodophenyl)thiourea scaffold is well-suited to participate in such interactions, acting as either a host or a guest depending on the chemical environment.
As a host, the molecule can utilize its hydrogen and halogen bonding capabilities to encapsulate small neutral molecules or anions within a defined cavity, as discussed in the context of anion recognition. The combination of N-H and C-I donors makes it a particularly effective host for guests that can act as acceptors for both types of bonds.
Conversely, (2-iodophenyl)thiourea can act as a guest, binding to larger host molecules such as cyclodextrins, calixarenes, or functionalized dendrimers. mdpi.comnih.gov Studies have shown that thiourea-functionalized dendrimers can serve as multivalent hosts for guest molecules containing urea units, with binding occurring through thiourea(host)-urea(guest) hydrogen bonding. nih.gov In such a scenario, the (2-iodophenyl)thiourea would orient its N-H groups towards the binding sites of the host. The iodophenyl group could provide additional stability through hydrophobic or halogen-bonding interactions with the host's framework, making it a versatile component in the construction of complex host-guest systems.
Applications in Organic Synthesis and Catalysis
(2-iodophenyl)thiourea as a Precursor for Heterocyclic Compound Synthesis
The presence of an aryl iodide and a thiourea (B124793) functionality within the same molecule allows for intramolecular cyclization reactions, providing a direct route to various heterocyclic systems, most notably benzothiazoles.
A primary application of (2-iodophenyl)thiourea is in the synthesis of 2-aminobenzothiazole (B30445) derivatives. This transformation is typically achieved through an intramolecular C-S cross-coupling reaction. Various catalytic systems have been developed to facilitate this key bond formation.
One effective method involves an iron-catalyzed C-S cyclization of N-2-iodophenyl-N¹-benzoyl thioureas, which proceeds under moderate conditions to afford 2-(N-aroylamino)benzothiazoles in good to high yields tandfonline.com. Control experiments have confirmed that the reaction proceeds via an intramolecular C-S cross-coupling mechanism tandfonline.com. Additionally, copper- and palladium-catalyzed methodologies have proven effective for the intramolecular C-S bond formation between the aryl halide and the thiourea group to generate the 2-aminobenzothiazole core indexcopernicus.com.
A solid-phase synthesis approach has also been developed, enhancing the efficiency and applicability of this reaction for creating compound libraries. In this method, an amine-terminated resin is reacted with 2-iodophenyl isothiocyanate to produce a resin-bound (2-iodophenyl)thiourea intermediate nih.govacs.org. This intermediate then undergoes an intramolecular cyclization to form a polymer-bound 2-aminobenzothiazole, which can be further functionalized before cleavage from the solid support to yield various N-substituted-2-aminobenzo[d]thiazole derivatives nih.govacs.org.
| Entry | Substituent on Benzoyl Group | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-OCH₃ | 2-(N-(4-methoxybenzoyl)amino)benzothiazole | 95 | tandfonline.com |
| 2 | 4-CH₃ | 2-(N-(4-methylbenzoyl)amino)benzothiazole | 99 | tandfonline.com |
| 3 | 4-F | 2-(N-(4-fluorobenzoyl)amino)benzothiazole | 92 | tandfonline.com |
| 4 | 4-Cl | 2-(N-(4-chlorobenzoyl)amino)benzothiazole | 88 | tandfonline.com |
| 5 | 4-NO₂ | 2-(N-(4-nitrobenzoyl)amino)benzothiazole | 94 | tandfonline.com |
The success of intramolecular C-S bond formation using (2-iodophenyl)thiourea precursors is influenced by the reaction conditions and the nature of the substituents on the thiourea nitrogen atoms. In the iron-catalyzed synthesis of 2-(N-aroylamino)benzothiazoles, the reaction demonstrates a broad substrate scope. Precursors derived from various substituted benzoyl chlorides, including those with electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -F, -Cl, -NO₂) groups, readily undergo cyclization to provide the desired products in high yields, typically between 88% and 99% tandfonline.com.
However, the formation of the C-S bond can face limitations. The choice of catalyst and ligands is crucial; for instance, in the iron-catalyzed system, the reaction does not proceed without a ligand like 1,10-phenanthroline tandfonline.com. Steric hindrance near the reaction centers can also impede cyclization. In related heterocyclization reactions, it has been observed that sterically hindered substrates can lead to alternative reaction pathways, such as the formation of thiadiazoles instead of the expected triazoles, highlighting the delicate balance between C-S and C-N bond formation organic-chemistry.org. The competition between different cyclization pathways is a key consideration and potential limitation in designing syntheses for complex heterocyclic systems.
The robustness of the cyclization of (2-iodophenyl)thiourea has been exploited in combinatorial chemistry to generate libraries of diverse nitrogen- and sulfur-containing heterocycles. The 2-aminobenzothiazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds nih.gov.
Solid-phase synthesis has proven to be a particularly powerful tool for this purpose. By anchoring the (2-iodophenyl)thiourea precursor to a polymer support, a core 2-aminobenzothiazole resin can be prepared via cyclization nih.govacs.org. This resin can then be treated with a variety of electrophiles, such as alkyl halides, acid chlorides, and sulfonyl chlorides, to introduce diversity at the exocyclic nitrogen atom. Subsequent cleavage from the resin releases a library of N-alkyl, N-acyl, and N-sulfonyl-2-aminobenzothiazole derivatives in good yields and purities nih.govacs.org. This high-throughput approach facilitates the rapid construction of focused compound libraries for drug discovery and other applications nih.gov.
Role in Organocatalysis
Beyond its role as a synthetic precursor, the thiourea functional group is a well-established motif in organocatalysis, primarily due to its ability to act as a hydrogen bond donor. Derivatives of (2-iodophenyl)thiourea can leverage this property for catalytic applications.
Thioureas are effective organocatalysts because they can form strong, directional hydrogen bonds, thereby activating electrophilic substrates acs.orgnih.govresearchgate.net. The two N-H protons of the thiourea moiety can interact with electron-rich atoms (like oxygen or nitrogen) in a substrate, increasing its reactivity.
In the case of (2-iodophenyl)thiourea derivatives, the presence of the iodine atom introduces the potential for cooperative catalysis. Computational studies have explored systems that combine a thiourea (a hydrogen bond donor) with an iodonium group (a halogen bond donor) researchgate.netchemrxiv.org. Halogen bonding (XB) is a noncovalent interaction where an electrophilic region on a halogen atom interacts with a nucleophile. It has been proposed that a catalyst featuring both functionalities could achieve a synergistic effect by simultaneously activating a substrate through both hydrogen and halogen bonding researchgate.netchemrxiv.org. This dual activation could lead to enhanced catalytic activity and selectivity compared to catalysts that rely on only one type of noncovalent interaction.
Understanding the mechanism by which thiourea catalysts operate is crucial for designing more efficient and selective transformations. Mechanistic studies, often combining experimental techniques with computational methods like Density Functional Theory (DFT), have provided significant insights mdpi.com.
For thiourea-catalyzed reactions, two primary activation modes are often considered. The first is a dual hydrogen bond (H-bond) activation, where the thiourea engages the substrate through a bifurcated hydrogen bonding interaction in a concerted fashion researchgate.netresearcher.life. The second possible pathway involves Brønsted acid catalysis, a stepwise mechanism that may become relevant depending on the catalyst structure and reaction conditions researchgate.netresearcher.life.
In reactions such as the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes, thiourea can exhibit bifunctionality. It can act as a hydrogen bond donor to activate the aldehyde's carbonyl group, facilitating the initial attack by the aminothiophenol. Subsequently, it can function as a Brønsted base to promote the cyclization step leading to the final heterocyclic product acs.orgnih.gov. For catalysts derived from (2-iodophenyl)thiourea, mechanistic investigations would also need to consider the potential role of the iodine atom, either through halogen bonding or by influencing the electronic properties of the thiourea moiety researchgate.net.
Ligand in Metal-Catalyzed Transformations
Thiourea, (2-iodophenyl)-, and its derivatives have emerged as versatile ligands and precursors in a variety of metal-catalyzed transformations. The presence of the ortho-iodine atom and the thiourea moiety provides a unique structural motif for intramolecular cyclization and cross-coupling reactions, facilitating the synthesis of valuable heterocyclic compounds.
Copper-Catalyzed Reactions Involving (2-iodophenyl)thiourea Derivatives
Copper catalysts have been effectively employed in promoting the intramolecular cyclization of (2-iodophenyl)thiourea derivatives to synthesize various benzothiazole (B30560) structures. These reactions often proceed through a domino sequence involving intra- and intermolecular C-N or C-S bond formations.
A notable application is the synthesis of 2-aminophenyl benzothiazoles. acs.orgresearchgate.net This process involves a domino intra- and intermolecular C-N cross-coupling of arylisothioureas, which can be derived from (2-iodophenyl)thiourea, with aryl iodides. researchgate.net The reaction is typically catalyzed by inexpensive and readily available copper salts such as copper(I) iodide (CuI) or copper(II) sulfate pentahydrate (CuSO₄·5H₂O). acs.org The mechanism is proposed to initiate with an intramolecular C-N cyclization of the (2-iodophenyl)isothiourea intermediate to form a 2-aminobenzothiazole, which then undergoes an intermolecular C-N cross-coupling with an aryl iodide to yield the final product. acs.org
In a related study, the reaction of 1-benzoyl-3-(2-iodophenyl)thiourea with copper(I) iodide led to the formation of a polymeric copper(I) iodide ribbon coordinated to N-(benzo[d]thiazol-2-yl)benzamide. organic-chemistry.org This transformation involves the dehalogenation and subsequent cyclization of the thiourea derivative, highlighting the role of copper in facilitating both the C-S bond formation and the removal of the iodine atom. organic-chemistry.org
Furthermore, copper-catalyzed one-pot, three-component reactions have been developed for the synthesis of 2-substituted benzothiazoles. researchgate.netnih.gov For instance, the reaction of 2-iodoaniline (B362364), an aromatic aldehyde, and thiourea in the presence of a copper(I) iodide catalyst supported on functionalized magnetic nanoparticles affords the corresponding 2-substituted benzothiazoles in high yields. researchgate.net
The table below summarizes representative copper-catalyzed reactions involving (2-iodophenyl)thiourea derivatives.
| Starting Material(s) | Copper Catalyst | Product | Key Transformation | Reference(s) |
| N-(2-iodophenyl)isothiourea derivatives and aryl iodides | CuSO₄·5H₂O | 2-Aminophenyl benzothiazoles | Domino intramolecular C-N cyclization and intermolecular C-N cross-coupling | acs.orgresearchgate.net |
| 1-Benzoyl-3-(2-iodophenyl)thiourea | CuI | Polymeric CuI coordinated with N-(benzo[d]thiazol-2-yl)benzamide | Dehalogenation and intramolecular cyclization | organic-chemistry.org |
| 2-Iodoaniline, aromatic aldehydes, thiourea | Fe₃O₄-Serine-CuI | 2-Substituted benzothiazoles | One-pot three-component synthesis | researchgate.net |
| In situ generated 2-halothioureas from 2-iodophenyl isothiocyanates and amines | CuI | 2-Aminobenzothiazoles | Intramolecular S-arylation in water | researchgate.net |
Exploration of Other Transition Metal-Catalyzed Processes with Thiourea Ligands
Beyond copper, other transition metals have been explored for their potential to catalyze transformations involving (2-iodophenyl)thiourea and related structures. Nickel, in particular, has shown promise in promoting unique domino cross-coupling reactions.
A study demonstrated an efficient, temperature-controlled C-S and C-N bond formation under mild, nickel-catalyzed domino cross-coupling conditions using N-2-iodophenyl thiourea. researchgate.net This methodology allows for the selective construction of either 2-arylsulfonyl arylcyanamides or 2-aminophenyl benzothiazoles depending on the reaction temperature and duration. researchgate.net This highlights the versatility of nickel catalysis in directing the reaction pathway towards different valuable products from a common precursor. Another nickel-catalyzed approach involves the intramolecular oxidative C-H functionalization of arylthioureas to produce 2-aminobenzothiazoles, offering an alternative to cross-coupling methods. acs.org
While direct intramolecular cyclization of (2-iodophenyl)thiourea using palladium catalysts is not extensively documented, related transformations have been reported. For example, a palladium-catalyzed C-H cyclization of thiobenzanilides has been developed for the synthesis of 2-arylbenzothiazoles. This reaction, which can be performed in water under mild conditions, demonstrates the potential of palladium in facilitating the formation of the benzothiazole core through a different mechanistic pathway involving C-H activation.
The exploration of other transition metals like rhodium and gold in the context of (2-iodophenyl)thiourea cyclization is less developed. However, the broader field of transition metal-catalyzed reactions of thiourea derivatives continues to expand, suggesting potential future applications for (2-iodophenyl)thiourea in catalysis.
The following table provides examples of other transition metal-catalyzed processes involving thiourea derivatives.
| Starting Material | Metal Catalyst | Product | Key Transformation | Reference(s) |
| N-(2-Iodophenyl)thiourea | Nickel catalyst | 2-Arylsulfonyl arylcyanamides or 2-aminophenyl benzothiazoles | Temperature-controlled domino C-S and C-N bond formation | researchgate.net |
| Arylthioureas | Nickel catalyst | 2-Aminobenzothiazoles | Intramolecular oxidative C-H functionalization | acs.org |
| Thiobenzanilides | Palladium catalyst | 2-Arylbenzothiazoles | C-H cyclization in water |
Advanced Research Topics and Future Directions in 2 Iodophenyl Thiourea Chemistry
Structure-Property Relationships Beyond Basic Characterization
The introduction of different substituent groups onto the (2-iodophenyl)thiourea framework can dramatically alter its molecular geometry and crystal packing, thereby influencing its physical and chemical properties. The C=S bond length, as well as the C-N bond distances within the thiourea (B124793) core, are particularly sensitive to the electronic effects of substituents attached to the nitrogen atoms. nih.gov For instance, electron-donating or electron-withdrawing groups can modify the degree of electron delocalization across the N-C-N fragment. nih.gov
The presence and position of substituents also dictate the nature and extent of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the formation of supramolecular structures. nih.gov In isomeric compounds, the location of a substituent can lead to significant changes in these interactions. For example, the supramolecular structure of nitrophenyl-substituted diazabutadienes containing an iodophenyl group is highly dependent on the position of the nitro group. doi.org These variations in non-covalent interactions can, in turn, affect the material's bulk properties.
Below is an interactive data table summarizing the observed effects of various substituents on the structural parameters of thiourea derivatives.
| Substituent | Effect on C=S Bond Length | Effect on C-N Bond Lengths | Influence on Supramolecular Structure |
| Cyclohexyl | - | Slight difference between C-N distances, indicating near-equal electron delocalization. nih.gov | N-H and C-H hydrogen atoms play a key role in stabilizing the 3D supramolecular structure. nih.gov |
| 3-chlorophenyl | 1.695 Å | Significant difference between C-N distances (1.351 Å and 1.326 Å), indicating unequal electron delocalization due to the substituent's electronic effect. nih.gov | Provides suitable sites for hydrogen bonding, influencing crystal packing. nih.gov |
| Phenyl | - | - | Involved in the formation of intra- and intermolecular hydrogen bonds. nih.gov |
| Nitro (on an adjacent phenyl ring) | - | - | The position of the nitro group (2-, 3-, or 4-) dramatically alters intermolecular interactions, leading to different supramolecular assemblies (chains, 3D frameworks, or sheets). doi.org |
Computational chemistry has become an indispensable tool for predicting and understanding the behavior of molecules, thereby guiding the synthesis of new compounds with desired properties. nih.gov Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and pharmacophore modeling are widely used in rational drug design. nih.govmdpi.com These methods allow researchers to simulate the interaction of (2-iodophenyl)thiourea derivatives with biological targets, such as enzymes or receptors, at an atomic level. nih.gov
By creating computational models, scientists can predict how different substituents on the (2-iodophenyl)thiourea scaffold might enhance binding affinity or selectivity for a particular target. nih.gov For instance, 2D-QSAR modeling can establish correlations between structural features and biological activity, providing insights for ligand optimization. mdpi.comresearchgate.net This in silico screening approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov
Integration into Combinatorial Chemistry and High-Throughput Synthesis Methodologies
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse libraries of compounds. researchgate.netwjcmpr.org This approach, coupled with high-throughput screening, has revolutionized the process of drug discovery and materials science. researchgate.net The (2-iodophenyl)thiourea scaffold is well-suited for combinatorial synthesis due to the presence of multiple reaction sites.
The general strategy involves systematically combining a set of building blocks in all possible combinations to generate a library of related molecules. researchgate.net For (2-iodophenyl)thiourea, one could envision varying the substituents on the phenyl ring or introducing a wide range of amines to react with an isothiocyanate precursor. researchgate.net Solid-phase synthesis, where molecules are assembled on an insoluble support, is a common technique in combinatorial chemistry that facilitates the purification of the final products. researchgate.net The resulting library of (2-iodophenyl)thiourea derivatives can then be rapidly screened for desired biological activities or material properties. researchgate.net
Exploration of Novel Functional Materials Derived from (2-iodophenyl)thiourea Scaffolds
The unique structural and electronic properties of (2-iodophenyl)thiourea make it an attractive building block for the development of novel functional materials. Thiourea derivatives have been investigated for a wide range of applications, including as enzyme inhibitors, fluorescent sensors for heavy metals, and organocatalysts. nih.govnih.gov The presence of both hydrogen bond donors (N-H) and acceptors (C=S) allows for the formation of predictable and robust supramolecular assemblies. nih.gov
The iodine atom on the phenyl ring provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the integration of the (2-iodophenyl)thiourea unit into larger, more complex architectures such as polymers or metal-organic frameworks. The ability of the thiourea moiety to coordinate with metal ions also opens up possibilities for creating novel coordination polymers and sensors. researchgate.net By strategically modifying the (2-iodophenyl)thiourea scaffold, it is possible to tune the electronic and photophysical properties of the resulting materials for applications in areas such as organic electronics and sensing.
Emerging Methodologies in the Chemical Study and Application of (2-iodophenyl)thiourea
The field of chemistry is constantly evolving, with new analytical techniques and synthetic methodologies continually emerging. These advancements offer exciting new avenues for the study and application of (2-iodophenyl)thiourea. For instance, advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allow for more detailed characterization of the structure and dynamics of these molecules and their interactions with other species.
In the realm of synthesis, the development of more efficient and sustainable catalytic methods provides new ways to prepare (2-iodophenyl)thiourea derivatives with high precision and control. researchgate.net Furthermore, the integration of microfluidics and automated synthesis platforms can accelerate the optimization of reaction conditions and the production of compound libraries. As our understanding of the biological roles of various enzymes and receptors deepens, new therapeutic targets for (2-iodophenyl)thiourea-based inhibitors are likely to be identified. acs.orgmdpi.com The continued development of computational tools will also play a crucial role in guiding the design of the next generation of functional molecules based on this versatile scaffold.
Q & A
Q. How can researchers determine the optimal pH and temperature conditions for adsorption studies involving (2-iodophenyl)thiourea-based resins?
- Experimental design : Conduct batch adsorption experiments across pH 1–6 (adjusted with HNO₃/NaOH) and temperatures 303–323 K. Use ICP-OES to quantify Pd²⁺/Au³⁺ adsorption capacity. Optimal results occur at pH 2–4 (≥80% efficiency) due to protonation-dependent ligand coordination .
- Data analysis : Apply Freundlich isotherm models (R² > 0.95) to assess multilayer adsorption behavior .
Q. What analytical techniques are most effective for characterizing the structural stability of (2-iodophenyl)thiourea under varying experimental conditions?
- Techniques :
- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C indicates thermal stability .
- X-ray diffraction (XRD) : Confirm crystallinity and detect phase changes under humidity .
- UV-Vis spectroscopy : Monitor λmax shifts (250–280 nm) to assess photodegradation in light-exposure studies .
Advanced Research Questions
Q. How can factorial design methodologies be applied to optimize thiourea leaching parameters for metal recovery studies involving (2-iodophenyl)thiourea derivatives?
- Design : Use a 2³ factorial design to test variables: thiourea concentration (0.1–0.3 M), Fe³⁺ concentration (0.05–0.15 M), and leaching time (2–6 hrs). ANOVA analysis reveals Fe³⁺ concentration as the most significant factor (p < 0.05) for Au dissolution rates .
- Validation : Confirm results with central composite design (CCD) to identify nonlinear interactions .
Q. What mechanistic approaches are recommended to elucidate the role of (2-iodophenyl)thiourea in mitochondrial membrane potential (ΔψM) modulation observed in cancer cell lines?
- Protocol :
Treat HeLa cells with 10–50 µM derivative and stain with JC-1 dye.
Quantify ΔψM collapse via flow cytometry (green/red fluorescence ratio).
Correlate with caspase-9 activation (Western blot) to confirm intrinsic apoptosis pathways .
- Contradiction resolution : If ΔψM results conflict with cytotoxicity assays, validate via siRNA-mediated Bcl-2 knockdown to isolate thiourea-specific effects .
Q. How should researchers address contradictory findings regarding the catalytic efficiency of iodophenyl-substituted thiourea derivatives in asymmetric synthesis reactions?
- Troubleshooting :
- Compare solvent polarity effects: Polar aprotic solvents (e.g., DMF) enhance enantioselectivity (>90% ee) via hydrogen-bonding networks .
- Analyze steric effects: Bulkier substituents on the thiourea scaffold reduce reaction rates but improve stereocontrol .
Data Interpretation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
